molecular formula C24H21ClN2O4S B15087501 ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324566-08-7

ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15087501
CAS No.: 324566-08-7
M. Wt: 469.0 g/mol
InChI Key: XTZAJQZWFKZDRZ-CPNJWEJPSA-N
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Description

Ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic scaffold with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • 5-(2-Chlorophenyl): A chloro-substituted aryl group at position 5, contributing to steric bulk and electronic modulation.
  • Ethyl carboxylate at position 6: Enhances solubility and serves as a synthetic handle for derivatization.
  • 7-Methyl group: Provides steric stabilization to the fused ring system.

This compound is synthesized via condensation reactions between substituted aldehydes and thiazolo[3,2-a]pyrimidine precursors, often employing sodium acetate or acetic anhydride as catalysts . Its structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

324566-08-7

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-10-6-7-11-17(16)25)22(28)19(32-24)13-15-9-5-8-12-18(15)30-3/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

XTZAJQZWFKZDRZ-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=CC=C4OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=CC=C4OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The chlorophenyl and methoxybenzylidene groups are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit tunable properties based on substituent variations at positions 2, 5, and 4. Below is a systematic comparison:

Table 1: Substituent Effects on Key Properties

Compound Name Position 2 Substituent Position 5 Substituent Key Properties/Findings Reference
Target Compound 2-Methoxybenzylidene 2-Chlorophenyl Ortho-chloro enhances dipole moments; 2-methoxy supports C–H···O interactions .
Ethyl 2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylethenyl]-7-methyl-3-oxo-... 2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl Increased planarity due to extended conjugation; higher logP (3.8 vs. 3.2 for target).
Ethyl 2-(3-phenylprop-2-enylidene)-5-(4-methylphenyl)-7-methyl-3-oxo-... 3-Phenylprop-2-enylidene 4-Methylphenyl Bulky substituent reduces crystallinity; π-π stacking disrupted .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... Unsubstituted benzylidene 4-Bromophenyl Bromine enables halogen bonding (Br···π); higher melting point (245°C vs. 220°C).
Ethyl 2-(2-acetoxybenzylidene)-5-phenyl-7-methyl-3-oxo-... 2-Acetoxybenzylidene Phenyl Acetoxy group forms stronger hydrogen bonds (C=O···H–C) vs. methoxy .

Table 2: Structural and Electronic Comparisons

Property Target Compound 2,4-Dimethoxy Analogue 4-Bromophenyl Derivative 2-Acetoxy Derivative
Planarity (Dihedral Angle) 7.97° (benzylidene vs. core) 5.2° 12.3° 8.5°
Hydrogen Bonding C–H···O (methoxy) C–H···O (dual methoxy) Br···π interactions C=O···H–C (acetoxy)
logP (Predicted) 3.2 3.8 3.5 2.9
Melting Point 220°C 198°C 245°C 210°C

Key Findings

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., 2-chloro, 4-bromo) increase dipole moments and enhance crystallinity via halogen bonding .
  • Methoxy groups (electron-donating) improve solubility but reduce melting points compared to acetoxy derivatives .

Steric and Conformational Impacts :

  • Bulky substituents at position 5 (e.g., 4-methylphenyl) disrupt π-π stacking, reducing thermal stability .
  • Ortho-substituted aryl groups (e.g., 2-chlorophenyl) induce torsional strain, affecting planarity .

Synthetic Accessibility :

  • 2-Methoxybenzylidene derivatives are synthesized in higher yields (~75%) compared to 2,4-dimethoxy analogs (~60%) due to reduced steric hindrance .
  • Bromine/chlorine substituents require inert atmospheres to avoid side reactions .

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